molecular formula C21H25N5O2 B11330197 9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B11330197
M. Wt: 379.5 g/mol
InChI Key: SBLIENPPSOVHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by a pyrimido[1,2-g]purine core structure, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production time . Additionally, the use of less toxic reagents and solvents is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific combination of substituents and the pyrimido[1,2-g]purine core structure.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C21H25N5O2/c1-6-7-24-19(27)17-18(23(5)21(24)28)22-20-25(11-15(4)12-26(17)20)16-9-13(2)8-14(3)10-16/h6,8-10,15H,1,7,11-12H2,2-5H3

InChI Key

SBLIENPPSOVHKS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC(=CC(=C4)C)C

Origin of Product

United States

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